molecular formula C7H8N4 B072522 5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 1501-10-6

5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B072522
CAS No.: 1501-10-6
M. Wt: 148.17 g/mol
InChI Key: ZEWNAJJTKKUMEK-UHFFFAOYSA-N
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Description

5-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, also known as 5-Methyl-7H-pyrrolo[2,3-d]pyrimidine, is a heterocyclic compound that is used in the synthesis of various pharmaceuticals, such as antivirals and antifungals. This compound is also known to have a wide range of applications in the scientific research field, including as a tool for studying the mechanism of action of certain drugs, as well as for studying the biochemical and physiological effects of certain compounds.

Scientific Research Applications

  • Synthesis of Substituted Pyrrolopyrimidines :

    • An efficient synthesis method for 5-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one was described, using acyl-protected aminoacetone and cyanoacetamide, avoiding the use of excess Raney nickel required in known methods (Kanamarlapudi et al., 2007).
    • Phosphorus pentoxide was used in the synthesis of N-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines, a new series of substituted 7H-pyrrolo[2,3-d]pyrimidin-4-amines (Jørgensen et al., 1985).
  • Fungicidal Properties and Derivative Synthesis :

    • Methyl esters of N-[(4-substituted amino)-5-cyano-2-methylthiopyrimidin-6-yl]amino acids, which are derivatives of pyrrolo[2,3-d]pyrimidine, were synthesized and found to possess fungicidal properties (Tumkevicius et al., 2013).
  • Antifolate Inhibitors in Medicinal Chemistry :

    • 2-Amino-4-oxo-6-methyl-5-substituted pyrrolo[2,3-d]pyrimidines were synthesized as potential antifolate inhibitors of thymidylate synthase, which is related to antitumor agents (Gangjee et al., 1999).
  • Biological Activity and Antiviral Applications :

    • Certain 4-substituted and 4,5-disubstituted 7-[(1,3-dihydroxy-2-propoxy)methyl]pyrrolo[2,3-d]pyrimidines demonstrated antiproliferative and antiviral activities, showing promise for therapeutic applications (Pudlo et al., 1990).
  • Docking Studies and Synthesis Methods :

    • N-(3-(4-Chlorophenoxy)benzyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine was synthesized, and docking studies were carried out, indicating its potential in drug design (Bommeraa et al., 2019).

Mechanism of Action

Target of Action

The primary target of 5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is p21-activated kinase 4 (PAK4) . PAK4 is a serine/threonine protein kinase that is widely found in eukaryotes . It is the key effector in a variety of signaling pathways, transmitting to downstream factors both inside and outside the cell and involved in processes such as cell growth, apoptosis prevention, cell proliferation, and senescence regulation .

Mode of Action

This compound interacts with PAK4 by forming strong interactions with the hinge region, the β-sheets, and the residues with charged side chains around the 4-substituent . This interaction inhibits the activity of PAK4, leading to changes in the downstream signaling pathways .

Biochemical Pathways

The inhibition of PAK4 by this compound affects various signaling pathways that are involved in cell growth, apoptosis prevention, cell proliferation, and senescence regulation . The exact downstream effects depend on the specific cellular context.

Pharmacokinetics

The optimization of similar compounds has involved in vitro adme (absorption, distribution, metabolism, and excretion) tests . These tests are crucial for understanding the compound’s bioavailability and its potential as a drug candidate.

Result of Action

The result of the action of this compound is the inhibition of PAK4, which can lead to changes in cell growth, apoptosis prevention, cell proliferation, and senescence regulation . In the context of cancer, where PAK4 is often overexpressed, this can potentially lead to the inhibition of cancer cell growth .

Future Directions

The future directions for the research and development of “5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine” and its derivatives could involve further exploration of their potential applications in various fields . For instance, one study suggested that these compounds may be employed in the development of future antidiabetic drugs .

Properties

IUPAC Name

5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c1-4-2-9-7-5(4)6(8)10-3-11-7/h2-3H,1H3,(H3,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEWNAJJTKKUMEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC2=NC=NC(=C12)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20418300
Record name 5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20418300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1501-10-6
Record name 1501-10-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86923
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20418300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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